![molecular formula C18H15FN2O3 B5664680 3-(2-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione](/img/structure/B5664680.png)
3-(2-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione
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Overview
Description
"3-(2-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione" is a compound that belongs to the imidazolidinedione class. It is structurally characterized by the presence of both fluorobenzylidene and methoxybenzylidene groups.
Synthesis Analysis
The synthesis of compounds related to "3-(2-fluorobenzyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione" often involves reactions such as refluxation, condensation, and the use of specific catalysts or reagents like thioglycolic acid, anhydrous zinc chloride, or ethanol. For instance, similar compounds have been synthesized through the condensation of certain imidazol-5-ones with various aldehydes (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
These compounds exhibit interesting molecular conformations. For example, in related compounds, the imidazolidinedione and benzylidene rings can be coplanar, and the crystal structure often involves hydrogen bonding and van der Waals interactions (Simone et al., 1995).
properties
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-24-16-9-5-3-6-12(16)10-15-17(22)21(18(23)20-15)11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3,(H,20,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQRPAQJFFMTON-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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